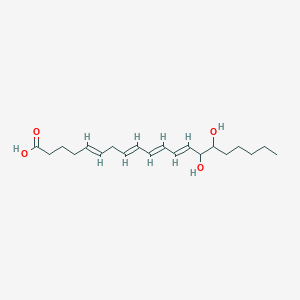
14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid is a polyunsaturated fatty acid derivative. It is a metabolite of arachidonic acid, formed through enzymatic processes involving epoxide hydrolase. This compound is part of the eicosanoid family, which plays significant roles in various physiological and pathological processes, including inflammation and immune responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid can be synthesized through the enzymatic hydrolysis of 14,15-leukotriene A4. This process involves the use of cytosolic epoxide hydrolase purified from mouse liver. The reaction is dependent on time and enzyme concentration, and it is abolished after heat treatment of the enzyme. The apparent Km and Vmax values at 37°C are 11 µM and 900 nmol x mg^-1 x min^-1, respectively .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the enzymatic synthesis route described above can be scaled up for industrial applications, provided that the enzyme source and reaction conditions are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products:
Oxidation: Leads to the formation of various hydroxylated derivatives.
Reduction: Results in the formation of dihydroxy derivatives with altered double bond configurations.
Substitution: Produces halogenated eicosatetraenoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid has several scientific research applications:
Chemistry: Used as a model compound to study the enzymatic hydrolysis of epoxides and the formation of diols.
Biology: Investigated for its role in modulating leukocyte functions and its involvement in inflammatory responses.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and immune disorders.
Wirkmechanismus
14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid exerts its effects by modulating the functions of leukocytes. It is formed through the enzymatic hydrolysis of 14,15-leukotriene A4 by cytosolic epoxide hydrolase. The compound interacts with specific receptors on leukocytes, leading to changes in cell signaling pathways that regulate inflammation and immune responses .
Vergleich Mit ähnlichen Verbindungen
- 8,15-Dihydroxy-5,9,11,13-eicosatetraenoic acid
- 5,6-Dihydroxy-7,9-trans-11,14-cis-eicosatetraenoic acid
- 12,20-Dihydroxy-5,8,10,14-eicosatetraenoic acid
Comparison: 14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid is unique due to its specific formation from 14,15-leukotriene A4 and its distinct role in modulating leukocyte functions. Other similar compounds, such as 8,15-dihydroxy-5,9,11,13-eicosatetraenoic acid, are also involved in inflammatory processes but differ in their enzymatic pathways and specific biological activities .
Eigenschaften
CAS-Nummer |
77667-09-5 |
|---|---|
Molekularformel |
C20H34O4 |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
(5Z,8Z,11Z)-14,15-dihydroxyicosa-5,8,11-trienoic acid |
InChI |
InChI=1S/C20H34O4/c1-2-3-12-15-18(21)19(22)16-13-10-8-6-4-5-7-9-11-14-17-20(23)24/h4,6-7,9-10,13,18-19,21-22H,2-3,5,8,11-12,14-17H2,1H3,(H,23,24)/b6-4-,9-7-,13-10- |
InChI-Schlüssel |
SYAWGTIVOGUZMM-ILYOTBPNSA-N |
SMILES |
CCCCCC(C(C=CC=CC=CCC=CCCCC(=O)O)O)O |
Isomerische SMILES |
CCCCCC(C(C/C=C\C/C=C\C/C=C\CCCC(=O)O)O)O |
Kanonische SMILES |
CCCCCC(C(CC=CCC=CCC=CCCCC(=O)O)O)O |
Physikalische Beschreibung |
Solid |
Synonyme |
14,15-dihydroxy-5,8,10,12-eicosatetraenoic acid 14,15-leukotriene B(4) 14,15-leukotriene B4 14,15-leukotriene B4, (S-(R*,R*-(E,E,Z,Z)))-isomer 14,15-leukotriene B4, (S-(R*,S*-(E,E,Z,Z)))-isomer 14,15-LTB4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


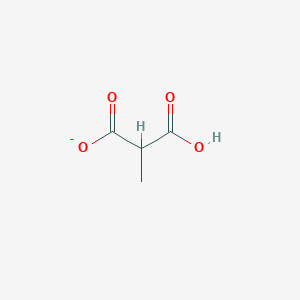
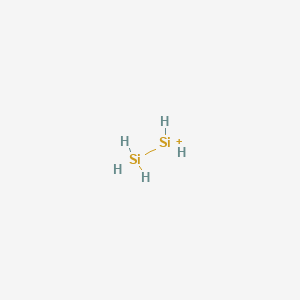
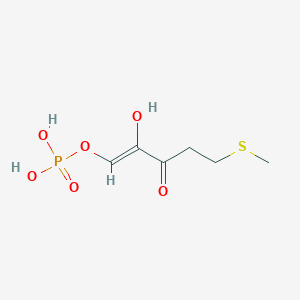
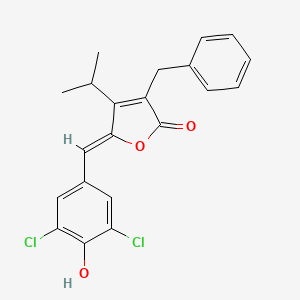

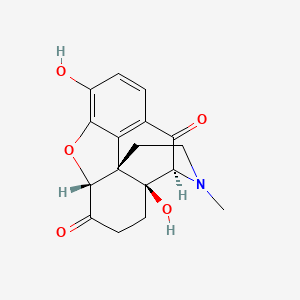
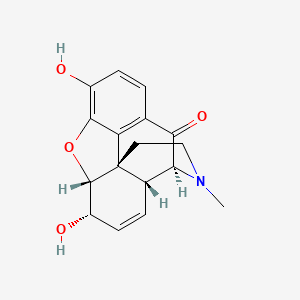
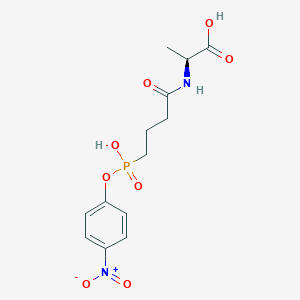
![N-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]pyridine-4-carboxamide](/img/structure/B1235219.png)
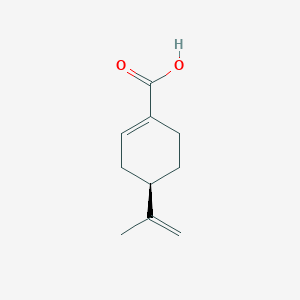
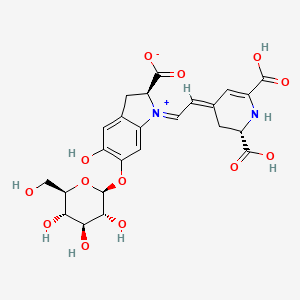
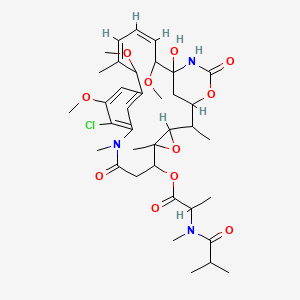
![1-[[4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]tetrazol-5-amine](/img/structure/B1235226.png)
![[(1S,3S,5E,8E,11S,12S,13E,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1235227.png)
